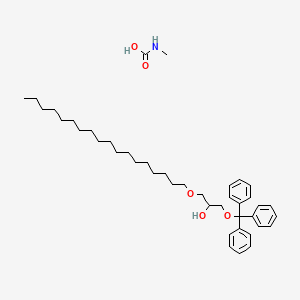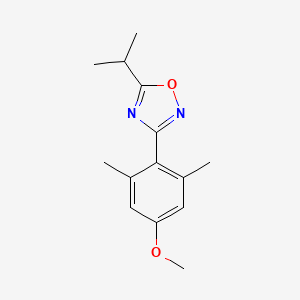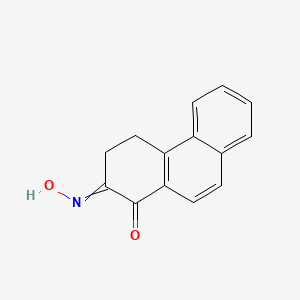
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is a chemical compound with a unique structure that includes both hydroxyimino and dihydrophenanthrenone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of nitrous acid and a suitable solvent, such as ethanol or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one involves its interaction with molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyimino-3-methyl-2,3-dihydrobenzothiazole: This compound shares the hydroxyimino functionality and exhibits similar reactivity.
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis, this compound also contains a hydroxyimino group
Uniqueness
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is unique due to its dihydrophenanthrenone core, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90013-22-2 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-hydroxyimino-3,4-dihydrophenanthren-1-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(14)15-17/h1-6,17H,7-8H2 |
InChI-Schlüssel |
QMQCFNDLXGJBHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)C(=O)C2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


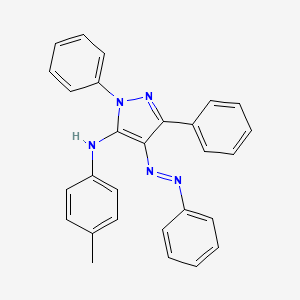
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
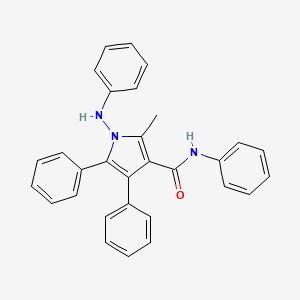
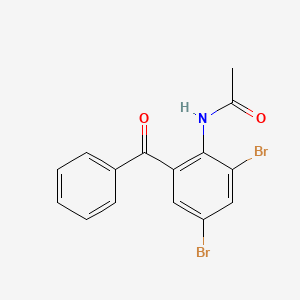
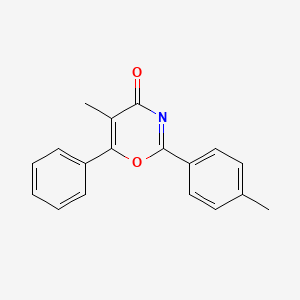
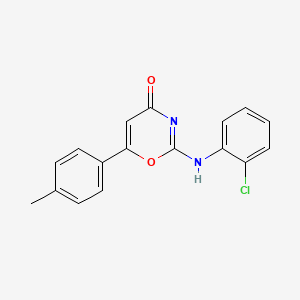
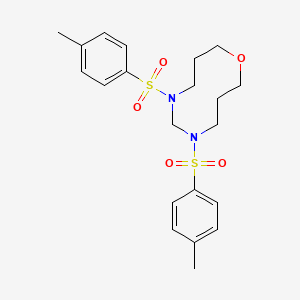

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
